molecular formula C22H16F3N3O2S B304006 3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Número de catálogo B304006
Peso molecular: 443.4 g/mol
Clave InChI: RRDLEDIPKQXAJW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition has been shown to be an effective treatment for various B-cell malignancies.

Mecanismo De Acción

3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide selectively binds to BTK and inhibits its activity, thereby blocking the BCR signaling pathway and preventing the proliferation and survival of B-cells. This mechanism of action is similar to that of other BTK inhibitors, such as ibrutinib and acalabrutinib.
Biochemical and Physiological Effects:
In preclinical studies, 3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to inhibit BCR signaling and induce apoptosis in B-cell lines and primary patient samples. 3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has also been shown to have a favorable pharmacokinetic profile and to accumulate in lymphoid tissues, which is important for its efficacy in the treatment of B-cell malignancies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has several advantages over other BTK inhibitors, including its selectivity for BTK and its favorable pharmacokinetic profile. However, 3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide also has some limitations, including its potential for off-target effects and its limited clinical data compared to other BTK inhibitors.

Direcciones Futuras

There are several future directions for the development of 3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide and other BTK inhibitors. These include the evaluation of 3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide in combination with other agents, the identification of biomarkers for patient selection, and the development of next-generation BTK inhibitors with improved selectivity and efficacy. Additionally, the potential use of BTK inhibitors in other diseases, such as autoimmune disorders and viral infections, is an area of active research.

Métodos De Síntesis

The synthesis of 3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves several steps, including the preparation of the thieno[2,3-b]pyridine intermediate, the introduction of the trifluoromethyl group, and the coupling of the phenyl and amino groups. The final product is obtained through purification by column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. Several clinical trials are ongoing to evaluate the safety and efficacy of 3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide in patients with various types of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.

Propiedades

Nombre del producto

3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Fórmula molecular

C22H16F3N3O2S

Peso molecular

443.4 g/mol

Nombre IUPAC

3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H16F3N3O2S/c1-30-14-9-7-12(8-10-14)16-11-15(22(23,24)25)17-18(26)19(31-21(17)28-16)20(29)27-13-5-3-2-4-6-13/h2-11H,26H2,1H3,(H,27,29)

Clave InChI

RRDLEDIPKQXAJW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=CC=C4)N

SMILES canónico

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=CC=C4)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.